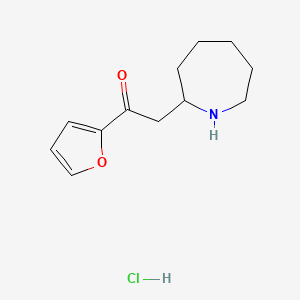

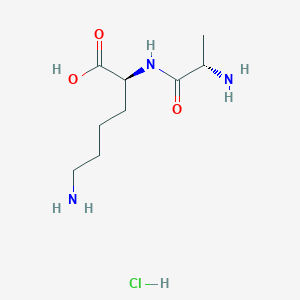

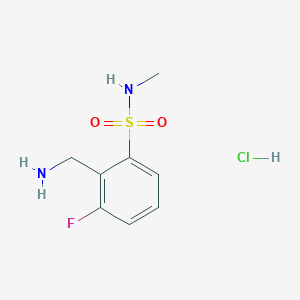

(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride, also known as (S)-6-aminohexanoic acid hydrochloride, is an important amino acid derivative used in various scientific research applications. It is a cyclic amino acid that acts as a modulator of the sodium-potassium ATPase enzyme, which is involved in the regulation of cell volume and salt balance. This amino acid derivative is also known to interact with various neurotransmitter receptors, including serotonin, GABA, and glutamate receptors. It has been studied for its potential therapeutic applications in a variety of conditions, including depression, anxiety, and epilepsy.

科学的研究の応用

Chemical Synthesis and Peptide Modification

- Hydrophobic and Flexible Structural Element : (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride is an ω-amino acid with hydrophobic and flexible structural properties. It is significant in the chemical synthesis of modified peptides and has applications in the polyamide synthetic fibers industry, such as nylon production. Additionally, it serves as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

DNA Sequencing and Protection of Hydroxyl Groups

- DNA Sequencing : The compound, when attached to a fluorescent probe, has been developed for the protection of hydroxyl groups. This application is useful in DNA sequencing methods, providing a sensitive detectable protecting group (Rasolonjatovo & Sarfati, 1998).

Corrosion Inhibition

- Mild Steel Corrosion Inhibitors : Derivatives of this compound, specifically Schiff's bases derived from lysine and aromatic aldehydes, have been synthesized and evaluated as corrosion inhibitors for mild steel. These compounds have shown to be effective, particularly in acidic environments (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Enzyme Research

- Hydrolase Enzymes : The compound is involved in studies related to hydrolase enzymes. For example, 6-aminohexanoic acid cyclic dimer hydrolase, a new cyclic amide hydrolase produced by Achromobacter guttatus, has been studied for its role in breaking down specific cyclic amides (Kinoshita et al., 1977).

Biomedical Applications

- Histone Deacetylase (HDAC) Inhibitor : A derivative of this compound, 6-(3-benzoyl-ureido)-hexanoic acid hydroxyamide, has been identified as a novel HDAC inhibitor. This application is particularly relevant in pharmacokinetic studies for drug development (Yeo et al., 2007).

作用機序

Target of Action

It is a derivative of the amino acid lysine . Amino acids and their derivatives are known to interact with various targets in the body, including enzymes, receptors, and transport proteins, influencing numerous physiological processes .

Mode of Action

Amino acids and their derivatives have been commercially used as ergogenic supplements . They are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

Given its nature as an amino acid derivative, it may be involved in protein synthesis and metabolism, energy production, and other biochemical processes influenced by amino acids .

Result of Action

As an amino acid derivative, it may contribute to protein synthesis, energy production, and other cellular processes .

特性

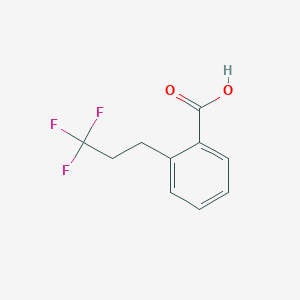

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O3.ClH/c1-6(11)8(13)12-7(9(14)15)4-2-3-5-10;/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15);1H/t6-,7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNUXAHYKKBLRA-LEUCUCNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride | |

CAS RN |

68973-27-3 |

Source

|

| Record name | Ala-Lys hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide hydrochloride](/img/structure/B1378089.png)

amine](/img/structure/B1378097.png)